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Compound of Interest

Compound Name: Artesunate-d4

Cat. No.: B602573

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Artesunate-d4, an
isotopically labeled version of the potent antimalarial compound Artesunate. The information is
compiled from various Safety Data Sheets (SDS), toxicological studies, and regulatory
guidelines to assist researchers and drug development professionals in the safe handling and
evaluation of this compound.

Hazard Identification and Classification

Artesunate-d4 is classified as a hazardous substance. The primary routes of exposure are oral
ingestion, dermal contact, and inhalation. According to the Globally Harmonized System of
Classification and Labelling of Chemicals (GHS), Artesunate-d4 presents the following
hazards:

o Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
o Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
» Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

These classifications necessitate careful handling and the use of appropriate personal
protective equipment (PPE) in a laboratory setting.
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GHS Hazard Communication

The logical relationship between the hazard identification and the required safety precautions is
outlined below. This flow ensures that users can quickly understand the risks and the

necessary mitigation steps.
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GHS Hazard Communication Flow for Artesunate-d4.

Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for Artesunate and its deuterated
analogue, Artesunate-d4. Data for the non-labeled compound is often used as a surrogate in
safety assessments due to structural and functional similarities.

Physical and Chemical Properties
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Property

Data

Chemical Name

4-0x0-4-
(((3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-
trimethyldecahydro-12H-3,12-epoxy[1]
[4]dioxepino[4,3-ilisochromen-10-
yl)oxy)butanoic-2,2,3,3-d4 acid[1]

Synonym

Artesunic Acid-d4[1]

Molecular Formula

C19H24D40s

Molecular Weight 388.5 g/mol [5]
Appearance White or almost white crystalline powder[6][7]
Melting Point 130 - 132 °C[8]
Slightly Soluble: Chloroform,
N Methanol[5]Soluble: Ethanol (~20 mg/ml),
Solubility

DMSO (~14 mg/ml)Aqueous: Solubility

increases with pH.[9]

Toxicological Data (Artesunate)

Note: The following data is for the non-deuterated Artesunate and serves as a reference.

Parameter Species Value Reference
LDso Rat 600 - 900 mg/kg [2]
1000 - 1300
LDso Mouse [2]
mg/kg
351 mg/kg
LDso Rat Intravenous (uninfected)[3] [3][10]
[10]
488 mg/kg
LDso Rat Intravenous (malaria- [31[10]

infected)[3][10]
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Experimental Safety Protocols

The toxicological data presented are typically derived from standardized studies following
international guidelines, such as those from the Organisation for Economic Co-operation and
Development (OECD). Below are outlines of the methodologies for key acute toxicity
assessments.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class
Method)

This method is designed to classify a substance based on its oral toxicity with the use of a
minimal number of animals.[11]

Principle: A stepwise procedure is used where a group of three animals (typically female rats) is
dosed at a defined starting level (e.g., 300 mg/kg).[12] The outcome (mortality or survival)
determines the next step:

« If mortality occurs, the test is repeated with a lower dose.

« If no mortality occurs, a higher dose is used in the next step. This process continues until the
dose causing mortality or no more than one death is identified, allowing for classification into
a GHS category.[13]

Procedure Outline:

Animal Selection: Healthy, young adult female rats are used, acclimatized for at least 5 days.
[14]

e Dosing: The test substance is administered orally by gavage. Animals are fasted prior to
dosing.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days.[9]

» Necropsy: All animals are subjected to a gross necropsy at the end of the observation
period.
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The workflow for this method is visualized below.
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Workflow for OECD 423 Acute Toxic Class Method.

Acute Dermal Toxicity - OECD 402

Principle: This guideline assesses the potential hazard from short-term dermal exposure. The
test substance is applied to the shaved, intact skin of experimental animals (typically rats or
rabbits) for 24 hours.[14][15]

Procedure Outline:

e Preparation: Fur is removed from the dorsal area of the animal (approx. 10% of the body
surface) one day before the test.[14]
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» Application: The substance is applied uniformly over the prepared area and held in place
with a porous gauze dressing.[5]

o Exposure: The exposure period is 24 hours.

o Observation: After removal of the dressing, animals are observed for 14 days for signs of
toxicity and mortality. Body weights are recorded weekly.[15]

Necropsy: A gross necropsy is performed on all animals at the study's conclusion.

Acute Inhalation Toxicity - OECD 403

Principle: This test evaluates the health hazards from short-term exposure to an airborne
substance (gas, vapor, or aerosol).[16][6] The preferred species is the rat.[17]

Procedure Outline:

Exposure: Animals are exposed to the test substance in a dynamic inhalation chamber for a
defined period, typically 4 hours.[9][17] The concentration is precisely controlled.

o Observation: Following exposure, animals are observed for at least 14 days.[6] Monitoring
includes mortality, clinical signs, and body weight changes.

o Data Collection: The primary endpoint is the LCso (median lethal concentration), which is the
concentration estimated to cause death in 50% of the test animals.[9]

e Necropsy: All animals undergo a gross necropsy.

Mechanism of Action and Relevant Signaling
Pathways

The biological activity of Artesunate is central to both its therapeutic effects and its potential
toxicity. The key mechanistic steps are illustrated below.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.slideshare.net/slideshow/acute-dermal-toxicity402/81654060
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.oecd.org/en/publications/2009/09/test-no-403-acute-inhalation-toxicity_g1gh2927.html
https://www.oecd.org/en/publications/test-no-403-acute-inhalation-toxicity_9789264070608-en.html
https://gyansanchay.csjmu.ac.in/wp-content/uploads/2023/03/INHALATION-TOXICITY-STUDIES.pdf
https://toxicology-ind.com/acute-inhalation-toxicity-oecd-403/
https://gyansanchay.csjmu.ac.in/wp-content/uploads/2023/03/INHALATION-TOXICITY-STUDIES.pdf
https://www.oecd.org/en/publications/test-no-403-acute-inhalation-toxicity_9789264070608-en.html
https://toxicology-ind.com/acute-inhalation-toxicity-oecd-403/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Activation & Primary Action
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Mechanism of Action for Artesunate.

Primary Antimalarial Action: Artesunate is a prodrug that is rapidly hydrolyzed by plasma

esterases into its active metabolite, dihydroartemisinin (DHA).[7] The crucial feature of DHA is

its 1,2,4-trioxane ring, which contains an endoperoxide bridge. Inside the malaria parasite,
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which degrades hemoglobin, the heme-iron (Fe2*) catalyzes the cleavage of this bridge.[18]
This reaction generates a burst of highly reactive oxygen species (ROS) and carbon-centered
radicals, which subsequently damage and alkylate vital parasite proteins, leading to oxidative
stress and parasite death.[7][18]

Effects on Host Signaling Pathways: Beyond its antimalarial activity, research has shown that
Artesunate can modulate various signaling pathways in mammalian cells, which is relevant for
its investigation as an anti-cancer agent. Notably, Artesunate has been demonstrated to inhibit
the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][19] It can
interfere with STAT3 dimerization and suppress both its constitutive and inducible activation.
[19][20] This leads to the downregulation of STAT3-dependent target genes involved in cell
proliferation, survival, and angiogenesis, such as MMPs, VEGF, and Bcl-xL.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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